molecular formula C7H6ClN3O B8813769 2-Chloro-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

2-Chloro-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No. B8813769
M. Wt: 183.59 g/mol
InChI Key: JOAMXRZVRQZUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08722661B2

Procedure details

2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (2.39 g, 11.8 mmol) was treated with a 2M aqueous potassium hydroxide solution (70 mL, 140 mmol). The reaction was warmed to 100° C., where it was stirred overnight. The reaction was allowed to cool down to room temperature gradually, where it stirred for an additional 2 nights. The reaction was brought to pH ˜7-8 with a 3N aqueous hydrochloric acid solution. The resulting light yellow mixture was cooled in an ice/water bath and filtered, rinsing twice with a small amount of water. The filtrate was brought to pH ˜2-3 with additional 3N aqueous hydrochloric acid solution. The resulting opaque light yellow mixture was filtered through the original filter cake. The solids were dried in vacuo to afford 2-chloro-7-methyl-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as an off-white solid (2.18 g, 100%). NMR (300 MHz, DMSO-d6) δ ppm 3.67 (s, 3H) 6.46 (d, J=3.39 Hz, 1H) 7.11 (d, J=3.39 Hz, 1H) 12.83 (br. s., 1H). LC-MS calcd. for C7H7ClN3O [(M+H)+] 184, obsd, 183.9.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4](Cl)[C:5]2[CH:10]=[CH:9][N:8]([CH3:11])[C:6]=2[N:7]=1.[OH-:13].[K+].Cl>>[Cl:1][C:2]1[NH:3][C:4](=[O:13])[C:5]2[CH:10]=[CH:9][N:8]([CH3:11])[C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.39 g
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)N(C=C2)C)Cl
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
where it was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature gradually
STIRRING
Type
STIRRING
Details
where it stirred for an additional 2 nights
TEMPERATURE
Type
TEMPERATURE
Details
The resulting light yellow mixture was cooled in an ice/water bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsing twice with a small amount of water
FILTRATION
Type
FILTRATION
Details
The resulting opaque light yellow mixture was filtered through the original filter cake
CUSTOM
Type
CUSTOM
Details
The solids were dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1NC(C2=C(N1)N(C=C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.